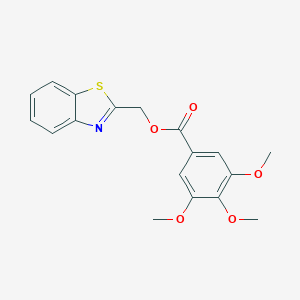

1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate

Description

1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative featuring a 3,4,5-trimethoxybenzoate moiety linked to a 1,3-benzothiazole ring via a methylene group. The benzothiazole moiety is known for its bioisosteric properties, enhancing metabolic stability and target affinity in drug design .

Properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-21-13-8-11(9-14(22-2)17(13)23-3)18(20)24-10-16-19-12-6-4-5-7-15(12)25-16/h4-9H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEVLKCCBMEZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3,4,5-Trimethoxybenzoic Acid Preparation

Derived from gallic acid (3,4,5-trihydroxybenzoic acid), methylation using dimethyl sulfate (DMS) in alkaline aqueous conditions achieves selective O-methylation.

1,3-Benzothiazol-2-ylmethanol Synthesis

Two routes are prevalent:

-

Reduction of 1,3-Benzothiazole-2-carbaldehyde : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to the primary alcohol at 0°C (85% yield).

-

Hydrolysis of 2-(Chloromethyl)benzothiazole : Refluxing with aqueous NaOH (10%) in ethanol for 4 hours yields the alcohol (78% yield).

Optimization and Challenges

Steric and Electronic Effects

The electron-donating methoxy groups on the benzoic acid reduce electrophilicity, necessitating activated intermediates (e.g., acid chlorides). Conversely, the benzothiazole’s aromaticity stabilizes the alcohol but may hinder nucleophilic attack due to steric bulk.

Solvent and Temperature

Polar aprotic solvents (e.g., DMF) improve solubility but may side-react with coupling agents. Non-polar solvents (DCM) favor acid chloride methods but require strict anhydrous conditions.

Analytical Validation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity (>98%). Mobile phases typically use acetonitrile/water gradients.

Spectroscopic Characterization

Scale-Up and Industrial Feasibility

The acid chloride route is scalable, with patents highlighting continuous-flow systems for dimethyl sulfate handling. Coupling reagent methods, while efficient, incur higher costs for large-scale production due to reagent expenses.

Emerging Alternatives

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydro derivatives.

Scientific Research Applications

Anticancer Applications

Research has indicated that derivatives of benzothiazole exhibit significant anticancer properties. For example, a study highlighted the compound's ability to inhibit the proliferation of various human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. The compound was found to act as a histone deacetylase inhibitor, which is crucial in cancer therapy due to its role in gene expression regulation and cell cycle control .

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 1.2 | Apoptosis induction |

| MCF-7 (Breast) | 2.4 | Cell cycle arrest |

| A549 (Lung) | 1.5 | Intrinsic pathway activation |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Its structure allows it to penetrate bacterial membranes effectively, enhancing its bioactivity. Studies have demonstrated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

Neuropharmacological Applications

Emerging research suggests potential neuropharmacological benefits of this compound. Its structural features indicate a possibility for interaction with serotonin receptors, which are implicated in mood regulation and anxiety disorders. Preliminary studies have shown that analogs of benzothiazole can exhibit antidepressant-like effects in animal models through modulation of monoamine oxidase activity .

Table 3: Neuropharmacological Effects

| Activity Type | Observed Effects |

|---|---|

| Monoamine Oxidase Inhibition | Significant reduction in enzyme activity |

| Behavioral Tests | Reduced immobility time in forced swim test |

Case Studies

- Anticancer Mechanism Study : A recent investigation into the anticancer mechanisms revealed that treatment with the compound led to increased apoptosis markers in cancer cells. Flow cytometry analysis indicated a significant rise in sub-G1 phase cells post-treatment, confirming its role in promoting cell death through intrinsic pathways.

- Antimicrobial Efficacy Study : In vitro assays demonstrated that the compound effectively inhibited bacterial growth at low concentrations. The study utilized various strains and found consistent results across multiple tests, reinforcing the compound's potential as an effective antimicrobial agent.

- Neuropharmacological Assessment : A series of behavioral tests using rodent models indicated that compounds similar to this compound produced significant anxiolytic effects, warranting further exploration into their potential therapeutic applications for mood disorders.

Mechanism of Action

The exact mechanism of action of 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Effects : Branched chains (e.g., isopentyl) often outperform straight chains (e.g., butyl or propyl) in potency, likely due to improved membrane permeability and target interaction .

- Heterocyclic Replacements: Replacing the benzothiazole with benzotriazole (as in ) retains antiproliferative activity but shifts the mechanism toward HDAC inhibition. Triazole-based analogs (e.g., compounds 7–9 in ) exhibit superior antitubulin activity, correlating with their geometric similarity to SMART (a known tubulin inhibitor) .

Structure-Activity Relationships (SAR)

- Ester Group Flexibility : Bulky substituents (e.g., naphthalene in compound 11 ) enhance cytotoxicity by increasing hydrophobic interactions with target proteins.

- Electron-Withdrawing Groups : Nitration or bromination of the benzoate ring (e.g., methyl 2-nitro-3,4,5-trimethoxybenzoate ) can modulate electronic properties, though excessive substitution may reduce solubility .

- Bioisosteric Replacements : The benzothiazole ring in the target compound may mimic the triazole or benzotriazole systems in other analogs, balancing metabolic stability and potency .

Biological Activity

1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

- Chemical Formula : C18H17NO5S

- Molecular Weight : 359.396 g/mol

- CAS Number : [21907155]

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate various cellular pathways. Preliminary studies suggest that it may act as a histone deacetylase (HDAC) inhibitor, which is crucial in regulating gene expression and cellular growth.

Antiproliferative Effects

Research has demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings regarding its efficacy:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 1.2 | HDAC inhibition |

| MCF-7 (breast) | 2.0 | Induction of apoptosis |

| A549 (lung) | 2.4 | Cell cycle arrest |

These IC50 values indicate that the compound is comparable to established chemotherapeutic agents such as doxorubicin, which highlights its potential for further development in cancer therapy .

Case Studies

Several case studies have been conducted to explore the compound's effects in more detail:

- Case Study on HeLa Cells : A study investigating the effects of this compound on HeLa cells revealed that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The compound was shown to disrupt mitochondrial membrane potential, leading to cell death through intrinsic apoptotic pathways.

- In Vivo Studies : In an animal model of melanoma, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis showed reduced proliferation markers and increased apoptosis within the tumor tissue .

Additional Biological Activities

Beyond its anticancer properties, preliminary investigations have suggested that this compound may possess antibacterial and antifungal activities. In vitro studies indicated that it could inhibit the growth of several pathogenic strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may have broader applications in treating infections alongside its anticancer properties .

Q & A

Q. What are the established synthetic routes for 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate, and what key intermediates are involved?

The synthesis typically involves coupling a benzothiazole moiety with a trimethoxybenzoate ester. For example, analogous compounds like 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole are synthesized via nucleophilic substitution or condensation reactions using 3,4,5-trimethoxybenzaldehyde derivatives and benzothiazole precursors . Key intermediates include halogenated benzothiazoles and activated benzoate esters (e.g., methyl or benzyl esters), as seen in multi-step protocols for related heterocycles .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : Used to confirm substituent positions and esterification success, as demonstrated in studies of similar benzothiazole derivatives .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For instance, the crystal structure of 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole revealed planar benzothiazole systems and methoxy group conformations .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for purity assessment .

Q. What biological activities are associated with benzothiazole-trimethoxybenzoate hybrids?

Benzothiazole derivatives exhibit antitumoral, antimicrobial, and antimalarial activities. The trimethoxyphenyl group enhances lipophilicity and DNA intercalation potential, as shown in analogs like 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole . Structure-activity relationship (SAR) studies suggest that methoxy substitutions at 3,4,5 positions on the phenyl ring optimize bioactivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound amid challenges like steric hindrance or byproduct formation?

- Catalyst screening : Use Lewis acids (e.g., TiCl₄) to activate carbonyl groups during esterification, as seen in benzothiazole-aldehyde condensations .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while reflux conditions enhance reaction rates .

- Purification strategies : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves byproducts, as applied in related benzothiazole syntheses .

Q. How can contradictory bioactivity data across assays be resolved?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent effects). For example, a compound showing antitumoral activity in one study but not another might require:

- Dose-response reevaluation : Ensure linearity across concentrations .

- Metabolic stability testing : Assess degradation in biological media .

- Comparative modeling : Use molecular docking to validate target binding consistency across studies .

Q. What strategies are effective for probing structure-activity relationships (SAR) in this class of compounds?

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with -OCF₃) to study electronic effects .

- Bioisosteric replacement : Replace the benzothiazole ring with imidazo[2,1-b]thiazole scaffolds to assess heterocycle influence .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic features .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- ADMET prediction : Tools like SwissADME or ADMETlab estimate absorption, metabolism, and toxicity based on logP, polar surface area, and H-bond donors/acceptors .

- Molecular dynamics (MD) simulations : Model membrane permeability and protein-ligand stability, as applied to trimethoxybenzene derivatives in drug design .

Methodological Notes

- Avoiding common pitfalls : Ensure anhydrous conditions during esterification to prevent hydrolysis .

- Data validation : Cross-reference NMR assignments with literature values for analogous compounds (e.g., 3,4,5-trimethoxybenzoic acid derivatives) .

- Safety protocols : Follow TCI America’s guidelines for handling benzothiazole precursors, including proper ventilation and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.